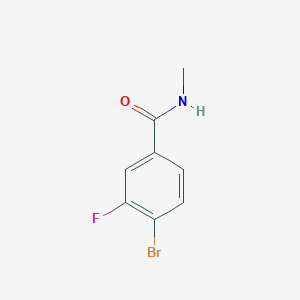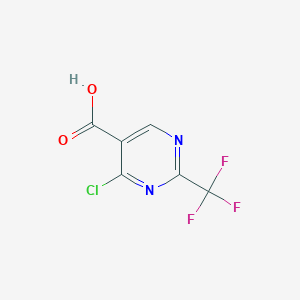![molecular formula C13H15N3O2 B1291420 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 28863-87-8](/img/structure/B1291420.png)
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
描述
7-Benzyl-1,3,7-triazaspiro[44]nonane-2,4-dione is a chemical compound with the molecular formula C13H15N3O2 It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine and a hydantoin ring
作用机制
- Necroptosis is a form of programmed cell death morphologically similar to necrosis. It plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
- Inhibitors of necroptosis, such as 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, prevent the activation of RIPK1 and RIPK3, thereby blocking necroptosis and its associated immune-stress responses .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione plays a significant role in biochemical reactions, particularly in enzymatic transesterification reactions . This compound has been found to interact with enzymes such as integrin α L β 2, which is involved in the delivery of leukocytes to sites of inflammation . The nature of these interactions suggests that this compound may act as an antagonist, inhibiting the function of integrin α L β 2 and potentially modulating inflammatory responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This inhibition can impact cellular processes such as cell migration, proliferation, and tissue remodeling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to integrin α L β 2, inhibiting its function and thereby modulating leukocyte delivery to inflammation sites . Additionally, this compound can inhibit matrix metalloproteinases, affecting the breakdown of extracellular matrix components and influencing cellular behavior . These molecular interactions highlight the potential therapeutic applications of this compound in inflammatory and tissue remodeling disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment and stored in a freezer at temperatures below -20°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound has been shown to affect metabolic flux and metabolite levels, potentially altering cellular energy production and utilization . The specific enzymes and cofactors involved in the metabolism of this compound are critical for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can influence its accumulation and activity, impacting its overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of benzylamine with a suitable hydantoin precursor under controlled conditions. One efficient method reported involves the use of a cyclization reaction, where benzylamine reacts with a hydantoin derivative in the presence of a base to form the desired spirocyclic compound . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or hydantoin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of benzyl or hydantoin-substituted compounds.
科学研究应用
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
相似化合物的比较
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be compared with other spirocyclic compounds, such as:
Spirohydantoins: These compounds share the hydantoin ring but differ in the spiro junction and substituents.
Spiropiperidines: These compounds have a similar piperidine ring but differ in the attached functional groups and overall structure.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHBDUGHJGKVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625198 | |
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28863-87-8 | |
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



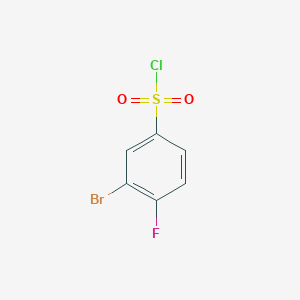
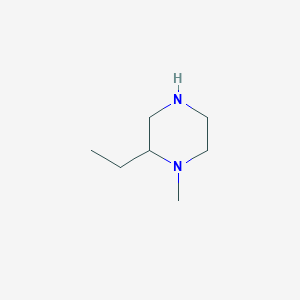
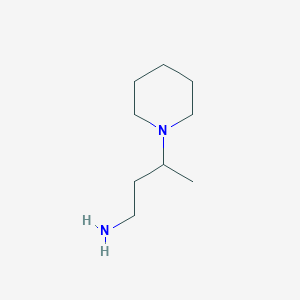
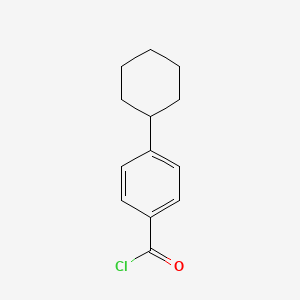
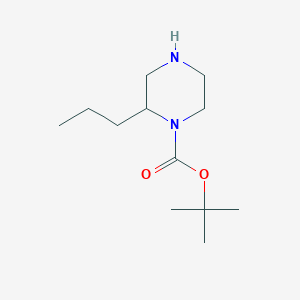
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
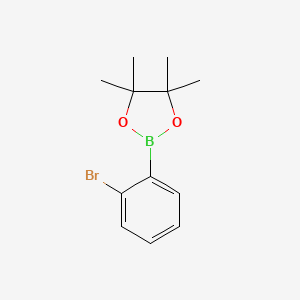
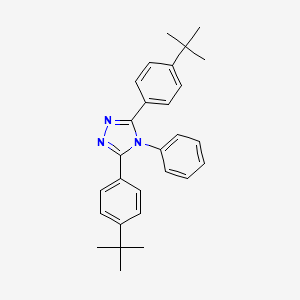
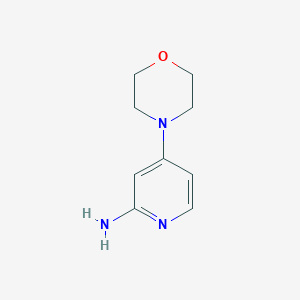

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
